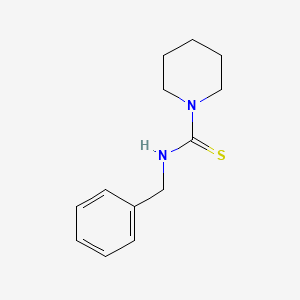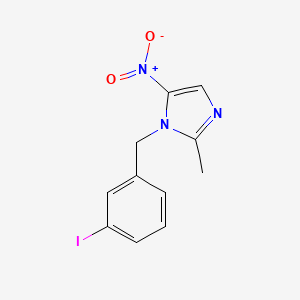
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as MPFP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that it may act on the serotonin and dopamine systems in the brain. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of anxiety and mood. It has also been shown to inhibit the reuptake of dopamine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has also been found to reduce pain sensitivity in rats and mice. In addition, it has been shown to have anxiolytic effects in rats.
実験室実験の利点と制限
One advantage of using 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties, which may be useful in the treatment of various conditions. However, one limitation is that the exact mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, which may make it difficult to develop targeted therapies.
将来の方向性
There are several future directions for research on 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to have anxiolytic effects in rats, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of chronic pain. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been found to reduce pain sensitivity in animal models, and further research is needed to determine its efficacy in humans. Finally, more research is needed to fully understand the mechanism of action of 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, which may lead to the development of more targeted therapies.
合成法
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-fluorobenzoyl chloride to obtain 4-(2-fluorophenyl)-N-(4-methoxybenzyl) piperazine. This intermediate is then treated with trifluoroacetic anhydride to obtain 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide.
科学的研究の応用
4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic properties. 4-(2-fluorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. It has also been found to have anxiolytic effects in rats.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-15-8-6-14(7-9-15)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJIVTGWJKKBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)






![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)


![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)